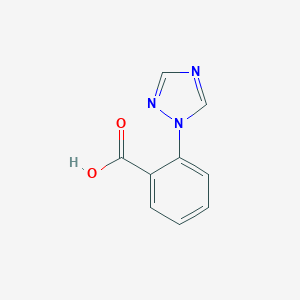

2-(1H-1,2,4-triazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJKHFHZWYNONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577218 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138479-54-6 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. Due to a notable scarcity of experimental data in peer-reviewed literature for this specific ortho-isomer, this document combines available information with computationally predicted values to offer a valuable resource for researchers. The guide includes a summary of key physicochemical parameters, a representative experimental protocol for its synthesis, and visualizations of its chemical structure and a potential synthetic workflow. This information is intended to support further research and development activities involving this compound.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with a 1H-1,2,4-triazole ring. The direct linkage between the phenyl and triazole rings suggests a degree of conformational restriction compared to isomers with more flexible linkers. The hydrochloride salt of this compound is commercially available, with the assigned CAS Number 1203898-11-6.

Below is a diagram illustrating the key chemical identifiers for this compound.

Physicochemical Properties

| Property | Predicted Value | Notes and Source |

| Molecular Weight | 189.17 g/mol | Calculated from the chemical formula. |

| Melting Point | 180-220 °C | Estimated range based on similar structures. Experimental verification needed. |

| Boiling Point | 450-550 °C | Predicted value; likely to decompose before boiling at atmospheric pressure. |

| Water Solubility | Low to moderate | Prediction based on the presence of both polar and nonpolar groups. |

| pKa (acidic) | 3.5 - 4.5 | Estimated for the carboxylic acid proton. |

| pKa (basic) | 1.5 - 2.5 | Estimated for the triazole ring nitrogens. |

| LogP | 1.0 - 2.0 | Predicted octanol-water partition coefficient. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route is the Ullmann-type coupling of 2-bromobenzoic acid with 1H-1,2,4-triazole. The following is a representative protocol adapted from procedures for similar compounds.

Representative Synthesis Protocol: Ullmann-Type Coupling

-

Materials:

-

2-bromobenzoic acid

-

1H-1,2,4-triazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a dry reaction flask, add 2-bromobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

-

Characterization:

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of triazole-benzoic acid hybrids has been investigated for various pharmacological activities. For instance, the para-isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives have been studied for their potential as anticancer and antioxidant agents. These studies suggest that the triazole-benzoic acid scaffold may be a valuable pharmacophore for the development of new therapeutic agents. Further research is required to determine the specific biological profile and potential applications of the ortho-isomer.

Conclusion

This technical guide has compiled the available and predicted physicochemical information for this compound. The significant lack of experimental data highlights an opportunity for further research to characterize this compound fully. The provided predicted data and representative synthetic protocol offer a starting point for researchers interested in exploring the chemical and biological properties of this particular isomer. Experimental validation of the predicted properties and the development of a specific, optimized synthesis are crucial next steps in advancing the understanding and potential applications of this compound.

A Technical Guide to the Spectroscopic Analysis of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. Due to the limited availability of specific experimental data for this particular isomer, this guide presents data from the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, as a predictive reference. The experimental protocols detailed herein are established methodologies applicable to the analysis of this class of compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that the NMR and IR data are based on the reported values for the structural isomer 4-(1H-1,2,4-triazol-1-yl)benzoic acid and should be considered as an approximation.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| ~13.15 | s | 1H | COOH |

| ~8.20 | d | 2H | Aromatic CH (ortho to COOH) |

| ~7.80 | d | 2H | Aromatic CH (meta to COOH) |

| ~9.20 | s | 1H | Triazole C5-H |

| ~8.50 | s | 1H | Triazole C3-H |

Note: Data is based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid and the exact chemical shifts for the 2-substituted isomer may vary.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~167.0 | COOH |

| ~152.0 | Triazole C5 |

| ~145.0 | Triazole C3 |

| ~138.0 | Aromatic C (ipso-triazole) |

| ~131.0 | Aromatic CH |

| ~130.0 | Aromatic C (ipso-COOH) |

| ~122.0 | Aromatic CH |

Note: Data is based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid and the exact chemical shifts for the 2-substituted isomer may vary.[1][2]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic/Triazole) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1610 | Medium | C=N stretch (Triazole) |

| ~1580, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1300 | Medium | C-N stretch |

| ~900-650 | Strong | C-H bend (Aromatic out-of-plane) |

Note: Data is based on characteristic vibrational frequencies for benzoic acids and triazoles.[3]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 189.07 | [M]⁺ (Molecular Ion) |

| 171.06 | [M - H₂O]⁺ |

| 144.06 | [M - COOH]⁺ |

| 116.05 | Fragmentation of the benzoic acid ring |

| 69.04 | Triazole fragment |

Note: The molecular ion peak is calculated based on the chemical formula C₉H₇N₃O₂.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance-400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Acquire spectra at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Process the data with Fourier transformation and phase correction.

-

-

¹³C NMR Acquisition :

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.

-

2. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (typically several tons) to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder to subtract atmospheric and instrument interferences.

-

3. Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation :

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

-

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive data.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

In-depth Technical Guide: Crystal Structure of a 2-(1H-1,2,4-triazol-yl)benzoic Acid Analog

Disclaimer: As of December 2025, the crystal structure of 2-(1H-1,2,4-triazol-1-yl)benzoic acid is not publicly available. This guide provides a detailed analysis of a closely related and structurally significant analog, 2-(3-phenyl-5-((m-tolyloxy)methyl)-4H-1,2,4-triazol-4-yl)benzoic acid (PTMTBA) , to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The methodologies and data presented for PTMTBA offer valuable insights into the potential structural characteristics and analytical approaches applicable to the target compound.

Introduction

Triazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and coordination properties. The conjunction of a triazole ring with a benzoic acid moiety, particularly with substitution at the ortho-position, creates a molecule with significant potential for intramolecular hydrogen bonding, specific conformational preferences, and utility as a ligand in coordination chemistry. This document details the synthesis, characterization, and comprehensive structural analysis of PTMTBA, a representative analog of the this compound scaffold. The study combines single-crystal X-ray diffraction with theoretical calculations to provide a multi-faceted understanding of its molecular and supramolecular architecture.

Molecular Structure and Crystallographic Data

The molecular structure of PTMTBA was unequivocally determined by single-crystal X-ray diffraction. The analysis revealed a complex three-dimensional molecular network established through O—H···N and C—H···π intermolecular hydrogen bonding. The structural integrity and electronic properties were further investigated using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations.

Crystal Data and Structure Refinement

The crystallographic parameters for PTMTBA have been determined and are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₂₃H₁₉N₃O₃ |

| Formula weight | 385.42 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.542(2) Å |

| b | 15.987(3) Å |

| c | 11.876(2) Å |

| α | 90° |

| β | 108.45(3)° |

| γ | 90° |

| Volume | 1900.0(6) ų |

| Z | 4 |

| Density (calculated) | 1.348 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| F(000) | 808 |

| Data collection & refinement | |

| Reflections collected | 11054 |

| Independent reflections | 4369 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.0503, wR2 = 0.1240 |

| R indices (all data) | R1 = 0.0785, wR2 = 0.1384 |

| Goodness-of-fit on F² | 1.033 |

Selected Bond Lengths and Angles

Key intramolecular distances and angles provide insight into the geometry of the molecule.

| Bond | Length (Å) | Angle | Degree (°) |

| O(1)-C(1) | 1.305(2) | O(2)-C(1)-O(1) | 122.9(2) |

| O(2)-C(1) | 1.221(2) | O(1)-C(1)-C(2) | 114.3(2) |

| N(1)-C(8) | 1.338(2) | C(8)-N(1)-N(2) | 109.8(1) |

| N(2)-N(1) | 1.385(2) | C(9)-N(2)-N(1) | 105.5(1) |

| N(3)-C(9) | 1.381(2) | C(9)-N(3)-C(10) | 125.4(2) |

| N(3)-C(10) | 1.442(2) | N(1)-C(8)-N(4) | 124.5(2) |

| N(4)-C(8) | 1.321(2) | C(8)-N(4)-C(9) | 104.9(1) |

| N(4)-C(9) | 1.386(2) | N(2)-C(9)-N(3) | 121.2(2) |

Experimental Protocols

A multi-step synthesis followed by a comprehensive analytical characterization was employed for PTMTBA.

Synthesis and Crystallization

The synthesis of PTMTBA was achieved through a multi-step reaction sequence, with the final product purified by recrystallization.

-

Synthesis : The precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized from benzoic acid hydrazide. This intermediate was then used in subsequent steps to build the final PTMTBA molecule.

-

Crystallization : Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical for obtaining high-quality crystals.

Spectroscopic and Structural Characterization

A suite of analytical techniques was used to confirm the structure and purity of the synthesized compound.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the synthesized compound.

-

FT-IR Spectroscopy : Fourier-transform infrared spectroscopy was used to identify the characteristic functional groups present in the molecule.

-

Single-Crystal X-ray Diffraction : A suitable single crystal was mounted on a diffractometer. Data was collected at a controlled temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F².

-

Computational Analysis : To complement the experimental data, theoretical calculations were performed. The geometry of the molecule was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. Further analysis, including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), and Hirshfeld surface analysis, was conducted to investigate the electronic properties and intermolecular interactions.

Visualized Experimental Workflow

The following diagram illustrates the comprehensive workflow for the characterization of 2-(3-phenyl-5-((m-tolyloxy)methyl)-4H-1,2,4-triazol-4-yl)benzoic acid.

Navigating the Solubility Landscape of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

For Immediate Release

Predicted Solubility Profile

The solubility of 2-(1H-1,2,4-triazol-1-yl)benzoic acid is governed by the interplay of its acidic carboxylic group and the polar triazole ring. The benzoic acid component suggests some solubility in polar organic solvents and increased solubility in alkaline aqueous solutions due to salt formation. The triazole group, with its nitrogen atoms, can participate in hydrogen bonding, further influencing its interaction with protic and aprotic polar solvents.

Based on the behavior of analogous compounds like benzoic acid, solubility is expected to be significant in solvents such as methanol, ethanol, and dimethylformamide (DMF), while being lower in nonpolar solvents like hexane and toluene.

Quantitative Solubility of Structurally Related Compounds

To provide a contextual reference, the following table summarizes the solubility of benzoic acid in a range of common solvents. These values can serve as a preliminary guide for solvent selection in studies involving this compound.

| Solvent | Molar Solubility (mol/L) | Temperature (°C) |

| Water | 0.027 | 25 |

| Methanol | 1.9 | Not Specified |

| Ethanol | Not Specified | Not Specified |

| Acetonitrile | Not Specified | Not Specified |

| Dichloromethane | Not Specified | Not Specified |

| Toluene | Not Specified | Not Specified |

| Ethyl Acetate | Not Specified | Not Specified |

| 1,4-Dioxane | 3.088 | Not Specified |

| 1-Butanol | 2.150 | Not Specified |

| Dimethylformamide (DMF) | >5 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | >5 | Not Specified |

Note: This data is for benzoic acid and is intended to be illustrative. Actual solubility of this compound will vary.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid organic compound like this compound is the isothermal equilibrium method.

Objective: To determine the equilibrium concentration of the solute in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.

This structured approach ensures a thorough and systematic evaluation of the compound's solubility, from initial qualitative screening to detailed quantitative analysis, culminating in data that is critical for downstream applications in drug development and chemical engineering.

The Discovery of Novel 1,2,4-Triazole Benzoic Acid Derivatives: A Technical Guide

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel 1,2,4-triazole benzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as anticancer and antimicrobial agents.[2][3]

Synthetic Pathways and Experimental Protocols

The synthesis of 1,2,4-triazole benzoic acid derivatives typically involves multi-step reactions. A common route begins with the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield the core 1,2,4-triazole benzoic acid structure.[4] Further modifications can be introduced at various positions of the triazole ring to generate a library of derivatives with diverse biological activities.[2][4]

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A representative synthetic protocol for a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids is detailed below.[4]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid precursors. 4-hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate to form the initial 1,2,4-triazole benzoic acid molecules.[4] The structures are typically confirmed using NMR and MS analysis.[4] The presence of the benzoic acid moiety is often verified by characteristic signals in the 1H NMR and 13C NMR spectra.[4]

Step 2: Derivatization. The core structure can then be modified. For instance, a –SCH3 group can be oxidized to an –SO2CH3 group using hydrogen peroxide in boiling ethanol.[4] Various substituents can also be introduced at the 5-position of the 1,2,4-triazole ring to explore structure-activity relationships (SAR).[4]

A generalized experimental workflow for the synthesis and evaluation of these derivatives is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical Studies on the Electronic Structure of Triazole-Based Compounds

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2] They exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[2][3] The remarkable versatility of the triazole ring stems from its unique electronic properties, including aromaticity, metabolic stability, and the ability to engage in various intermolecular interactions like hydrogen bonding, dipole-dipole, and π-stacking.[4][5][6]

Understanding the electronic structure of triazole derivatives is paramount for predicting their chemical reactivity, biological activity, and physical properties.[7][8][9] Theoretical and computational chemistry provides a powerful lens to investigate these properties at the molecular level, enabling the rational design of novel compounds with enhanced efficacy and targeted functions. This guide offers an in-depth overview of the computational methodologies employed to study the electronic structure of triazoles, summarizes key electronic descriptors, and presents quantitative data from recent studies.

Computational Protocols and Methodologies

The theoretical investigation of triazole derivatives predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely used approach due to its favorable balance of accuracy and computational cost.[5][8][10][11]

Detailed Methodology: Density Functional Theory (DFT)

DFT calculations are employed to solve the electronic structure of molecules, providing insights into optimized geometries, energy levels, and charge distributions. A typical computational protocol involves the following steps:

-

Molecular Structure Input: The 3D structure of the triazole derivative is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation (ground state). This is crucial as the electronic properties are highly dependent on the molecular geometry.

-

Functional: The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is extensively used for organic molecules.[7][8][11][12] Other functionals like M06-2X may also be employed for specific systems.[7]

-

Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. Common choices for triazole systems include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), which provide a good description of electron distribution.[4][8][12]

-

-

Frequency Calculation: After optimization, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[11]

-

Property Calculation: Using the optimized geometry, various electronic properties are calculated. This includes molecular orbital energies, molecular electrostatic potential, and atomic charges.

-

Solvent Effects: To simulate realistic biological or chemical environments, the influence of a solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]

-

Software: The Gaussian suite of programs is a standard software package for performing these calculations.[7][8][12]

For studies requiring higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI) may be utilized, though they are more computationally demanding.[7][13]

Key Electronic Descriptors and Quantitative Data

Theoretical studies yield a range of quantitative descriptors that characterize the electronic nature of triazole compounds. These descriptors are crucial for interpreting reactivity and potential biological interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8] The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[8][12]

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Selected Triazole Derivatives

| Compound/Derivative | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | B3LYP/6-311++G(d,p) | -4.6885 | -2.1660 | 2.5225 | [8] |

| 2,5-diphenyl-1,3,4-triazole | B3LYP/6-31+G* | ~ -6.5 | ~ -1.5 | ~ 5.0 | [14] |

| Salicyldehyde-based 1,2,3-triazole (8b) | B3LYP/6-311+G(d,p) | - | - | ~ 4.9 (at 0 EF) | [15] |

| 4,4′-(1E)-1,2-diazenediylbis[4H-1,2,4-triazol-3-amine] | B3LYP/6-311+G(d,p) | - | - | Decreases with EEF | [11] |

Note: Values are extracted from publications; direct comparison should be made cautiously due to variations in specific structures and methods. "EF" refers to Electric Field, and "EEF" refers to External Electric Field.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.[4][8] Negative potential regions (typically colored red or yellow) are rich in electrons, often localized on electronegative atoms like nitrogen, and are attractive to electrophiles.[4] Positive potential zones (blue) are electron-deficient, usually around hydrogen atoms, indicating sites for nucleophilic attack.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[5][12]

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Calculated Global Reactivity Descriptors for a Triazole Derivative *

| Parameter | Value | Unit |

|---|---|---|

| Ionization Potential (I) | 4.6885 | eV |

| Electron Affinity (A) | 2.1660 | eV |

| Electronegativity (χ) | 3.4272 | eV |

| Chemical Hardness (η) | 1.2612 | eV |

| Electrophilicity Index (ω) | 4.6548 | eV |

*Calculated based on data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine from reference[8].

Applications in Drug and Materials Design

The true power of these theoretical studies lies in their ability to correlate electronic structure with macroscopic properties, guiding the development of new molecules.

Structure-Activity Relationships (SAR)

Electronic descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies.[10] By developing mathematical models that link these calculated properties to observed biological activity (e.g., IC50 values for cancer inhibition), researchers can predict the potency of new, unsynthesized triazole derivatives.[10] This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Docking and Binding Affinity

Understanding the electronic landscape of a triazole derivative is crucial for predicting its interaction with biological targets like enzymes or receptors. MEP maps help identify which parts of the molecule are likely to form hydrogen bonds or have electrostatic interactions with a protein's active site.[6][16] For example, the electron-rich nitrogen atoms of the triazole ring are often key hydrogen bond acceptors.[8][16] This information is used to perform molecular docking simulations, which predict the binding mode and affinity of a ligand, explaining the activity of the most potent compounds.[5][15]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide indispensable tools for dissecting the intricate electronic structure of triazole-based compounds. By calculating and analyzing descriptors such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity indices, scientists can gain deep insights into the factors governing molecular stability, reactivity, and intermolecular interactions. This knowledge directly supports the rational design of new pharmaceuticals, advanced materials, and effective corrosion inhibitors, making computational chemistry a cornerstone of modern molecular science. As computational power increases, these theoretical approaches will become even more integral to the discovery and optimization of novel triazole-based technologies.

References

- 1. Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review - research journal [gyanvihar.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. tandfonline.com [tandfonline.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Disclaimer: Due to a notable scarcity of published research specifically on 2-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives (the ortho-isomer), this guide provides a comprehensive analysis of the closely related and extensively studied para-isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives. The structural similarity suggests that the insights into the mechanism of action, particularly in the context of anticancer activity, are likely transferable. This document is intended for researchers, scientists, and drug development professionals.

Core Antitumor Activity: Induction of Apoptosis

Extensive research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated their potential as anticancer agents. The primary mechanism of action identified is the induction of apoptosis in cancer cells, leading to programmed cell death and inhibition of tumor proliferation.[1][2]

Signaling Pathway for Apoptosis Induction

The cytotoxic effects of these derivatives are, at least in part, mediated through the apoptotic pathway. While the precise upstream targets are still under investigation, the downstream effects converge on the activation of caspases, the key executioners of apoptosis. The general signaling cascade is depicted below.

Caption: Apoptotic signaling pathway initiated by triazol-benzoic acid derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound ID | Modifications on Triazole-Benzoic Acid Scaffold | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Reference |

| 2 | 5-phenoxy substituent on the triazole ring | 18.7 | 25.7 | [1] |

| 5 | 5-(benzylthio) substituent on the triazole ring | 19.8 | 26.5 | [1] |

| 14 | 5-((4-nitrobenzyl)thio) substituent on the triazole ring | 15.6 | 23.9 | [1] |

| 15 | 5-((2-nitrobenzyl)thio) substituent on the triazole ring | 19.9 | 26.8 | [1] |

| Doxorubicin | Reference Drug | 19.7 | 22.6 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO and then diluted with the growth medium to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with the IC50 concentration of the triazole derivative for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Interpretation: The results are typically displayed as a quadrant plot, where:

-

Lower-left quadrant (Annexin V-/PI-): Live cells

-

Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

-

Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left quadrant (Annexin V-/PI+): Necrotic cells

-

Other Potential Mechanisms of Action

While apoptosis induction is a key finding for the anticancer activity of the 4-isomer, the broader class of 1,2,4-triazole derivatives is known to exhibit a range of biological activities through various mechanisms. These may also be relevant for the this compound scaffold and warrant further investigation.

-

Enzyme Inhibition: Triazole derivatives are known inhibitors of various enzymes, including:

-

Aromatase: The triazole ring in drugs like Letrozole and Anastrozole is crucial for their inhibitory action on aromatase, an enzyme involved in estrogen biosynthesis. This is a key target in hormone-dependent breast cancer.

-

Other Kinases and Enzymes: Various studies on diverse triazole derivatives have reported inhibitory activity against enzymes such as c-Met kinase, EGFR, and carbonic anhydrase.[3]

-

-

Antimicrobial Activity: Some 1,2,4-triazole derivatives have shown promising antibacterial and antifungal activities. The proposed mechanisms often involve the inhibition of essential microbial enzymes. For instance, in fungi, they can inhibit CYP51, an enzyme involved in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.

Conclusion and Future Directions

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold is a promising platform for the development of novel anticancer agents, with apoptosis induction being a significant mechanism of action.[1] The quantitative data indicates that modifications to the triazole ring can modulate the cytotoxic potency.[1]

Future research should focus on elucidating the specific molecular targets of these compounds that initiate the apoptotic cascade. Furthermore, there is a clear need for dedicated studies on the this compound isomer to determine if the ortho-substitution alters the primary mechanism of action or biological activity profile compared to its para-counterpart. Investigations into its enzyme inhibitory and antimicrobial properties would also be valuable to fully understand the therapeutic potential of this chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Characterization and Cytotoxic Activity of some new 1,2,3-Triazole, Oxadiazole and Aza- β-lactam Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Tautomerism in 1,2,4-Triazole Containing Benzoic Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives, particularly those containing a benzoic acid group, exhibit significant biological activity. A critical, yet often complex, aspect of their chemistry is prototropic tautomerism—the migration of a proton between the nitrogen atoms of the triazole ring. This phenomenon can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[3][4] Understanding and characterizing the predominant tautomeric forms and the dynamics of their equilibrium are therefore paramount for rational drug design and development. This guide provides a comprehensive technical overview of the tautomerism in 1,2,4-triazole containing benzoic acids, integrating theoretical principles with detailed experimental and computational methodologies for their elucidation.

The Landscape of Tautomerism in 1,2,4-Triazole Benzoic Acids

The unsymmetrical nature of the 1,2,4-triazole ring allows for the existence of three potential prototropic tautomers when substituted with a carboxylic acid group, typically at the 3-position: the 1H, 2H, and 4H forms.[3][5] These isomers are in a dynamic equilibrium, readily interconverting through proton transfer.

Caption: Prototropic tautomers of 1,2,4-triazole-3-carboxylic acid.

The position of this equilibrium is not static; it is dictated by a delicate interplay of several factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the benzoic acid group influences the acidity of the N-H protons, thereby affecting the tautomeric preference.[3]

-

Solvent Polarity: The polarity and hydrogen-bonding capacity of the solvent can stabilize one tautomer over another. For example, polar solvents may favor tautomers with larger dipole moments.[4][6]

-

Physical State: The predominant tautomer in the solid state, often determined by crystal packing forces, may differ from that in solution.[3]

-

Temperature: Temperature can shift the equilibrium, as the relative Gibbs free energies of the tautomers may change.[7][8]

Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be more stable than the 4H-tautomer.[4][9][10] However, the presence of strong electron-withdrawing or -donating groups, such as a carboxyl group, can alter this preference.

Computational and Theoretical Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting the relative stabilities of tautomers.[11][12] These methods can compute the Gibbs free energies of each tautomer in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).

Table 1: Calculated Relative Stabilities of Tautomers for Related 1,2,4-Triazole Derivatives

| Compound | Tautomer | Relative Energy (kcal/mol) | Computational Method | Phase | Reference |

| 3-Amino-1,2,4-triazole | 1H | 0.0 | 6-31G(CCSD)//6-31G(HF) | Gas | [13] |

| 2H | ~0.0 | 6-31G(CCSD)//6-31G(HF) | Gas | [13] | |

| 4H | +7.0 | 6-31G(CCSD)//6-31G(HF) | Gas | [13] | |

| 3-Amino-5-nitro-1,2,4-triazole | 1H-ANTA | 0.0 | MP2, MP4, DFT | Gas | [6] |

| 2H-ANTA | > 0 | MP2, MP4, DFT | Gas | [6] | |

| 2H-ANTA | Most Stable | DFT (Onsager) | Polar Solvent | [6] | |

| 1,2,4-Triazole | 1H | 0.0 | Ab initio | Gas | [10] |

| 4H | ~7.0 | Ab initio | Gas | [10] |

Note: Data for 1,2,4-triazole-3-carboxylic acid is limited; these values for related structures illustrate computational approaches.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining several analytical techniques is essential for the unambiguous characterization of tautomeric forms.

Caption: General workflow for the analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[13] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[14]

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole containing benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.[13]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key signals to observe are the triazole ring C-H proton and the N-H protons. The N-H protons often appear as broad signals and their chemical shifts are highly variable.

-

If tautomer interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If the exchange is fast, averaged signals will be seen.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the triazole ring carbons are distinct for each tautomer and provide definitive evidence for their structure.

-

-

Data Analysis:

-

Compare observed chemical shifts with values predicted from DFT calculations for each potential tautomer to aid in signal assignment.[13]

-

For slow-exchange regimes, the integration of non-exchangeable proton signals (e.g., the ring C-H) provides a quantitative measure of the tautomer population ratio.[13]

-

UV-Vis Spectroscopy

Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima (λ_max) in their UV-Vis spectra. This technique is particularly useful for studying how solvent changes affect the tautomeric equilibrium.[4]

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

Spectral Acquisition: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200–400 nm).

-

Data Analysis:

-

Identify the λ_max for each solvent.

-

Correlate shifts in λ_max with solvent polarity parameters (e.g., Dielectric Constant).

-

Compare the experimental spectra with spectra simulated for each tautomer using Time-Dependent DFT (TD-DFT) calculations.[4][15] The weighted sum of the simulated spectra for the most stable tautomers should correspond to the experimental spectrum.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous identification of the tautomeric form present in the solid state.[3] It allows for the precise localization of the proton on one of the nitrogen atoms within the crystal lattice. This data is invaluable as a reference point for computational and solution-state studies.[3]

Quantitative Data and Physicochemical Properties

The tautomeric state directly impacts the pKa of both the triazole ring and the benzoic acid moiety.

Table 2: Acidity and Basicity Constants for 1,2,4-Triazole

| Parameter | Value | Condition | Reference |

| pKa (Protonated form, C₂N₃H₄⁺) | 2.19 - 2.45 | Aqueous Solution | [16][17] |

| pKa (Neutral form) | 10.26 | Aqueous Solution | [16][17] |

The pKa of the benzoic acid group will be modulated by the electronic properties of the specific triazole tautomer it is attached to. Computational studies can be employed to predict the pKa values for each tautomer in different solvents.[2][18]

Caption: Key factors influencing tautomeric equilibrium.

Implications for Drug Development

The specific tautomer present is the one that interacts with a biological target, such as an enzyme or receptor.

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and dipole moments, leading to vastly different binding affinities.

-

Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility, permeability, and metabolic stability.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The tautomerism of 1,2,4-triazole containing benzoic acids is a multifaceted phenomenon governed by a subtle balance of intrinsic structural factors and environmental conditions. A comprehensive understanding, achieved through the synergistic application of high-level computational analysis and rigorous experimental validation via NMR, UV-Vis, and X-ray crystallography, is indispensable. For researchers in drug discovery, characterizing and controlling the tautomeric behavior of these valuable scaffolds is a critical step toward the development of safer, more effective therapeutics.

References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Thermal Stability of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. In the absence of specific experimental data for this compound in publicly accessible literature, this document extrapolates its likely thermal behavior based on the known properties of its constituent moieties: benzoic acid and 1,2,4-triazole. This guide presents detailed, generalized experimental protocols for critical thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—that are essential for empirically determining the thermal properties of this molecule. The information herein is intended to serve as a valuable resource for professionals engaged in the research, development, and handling of this compound, enabling the design and execution of appropriate analytical investigations to ensure its quality, safety, and efficacy.

Predicted Thermal Properties

The thermal behavior of this compound is dictated by the interplay of the thermal characteristics of the benzoic acid and the 1,2,4-triazole ring systems. The following properties are predictions and require confirmation through rigorous experimental analysis.

Melting Point and Decomposition

Benzoic acid is a crystalline solid with a well-defined melting point of approximately 122°C. The 1,2,4-triazole ring is generally more thermally stable. The covalent linkage of the triazole ring to the benzoic acid backbone is expected to result in a molecule with a higher melting point than benzoic acid alone, due to increased molecular weight and potentially stronger intermolecular interactions such as hydrogen bonding and π-stacking.

It is anticipated that the decomposition of this compound will be a multi-stage process. The initial thermal event is likely to be melting, followed by decomposition at higher temperatures. The decomposition may begin with the decarboxylation of the benzoic acid moiety, followed by the breakdown of the triazole ring. Studies on related N-aryl-polytriazole derivatives have shown decomposition ranges between 195–308 °C[1]. A patent for a potassium salt of a similar triazole-benzoic acid derivative noted melting with concomitant exothermic degradation around 280 °C.

Data Presentation

The following tables provide a structured format for presenting the predicted and experimental quantitative data obtained from thermal analysis.

Table 1: Predicted DSC Data for this compound

| Parameter | Predicted Value |

| Onset of Melting (°C) | > 122 |

| Peak Melting Temperature (°C) | To be determined |

| Enthalpy of Fusion (J/g) | To be determined |

| Onset of Decomposition (°C) | > 200 |

Table 2: Predicted TGA Data for this compound

| Parameter | Predicted Value |

| Onset of Mass Loss (°C) | > 200 |

| Temperature at 5% Mass Loss (°C) | To be determined |

| Temperature at Max Rate of Mass Loss (°C) | To be determined |

| Residual Mass at 600°C (%) | To be determined |

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a constant rate of 10°C/min up to a final temperature of 600°C.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

-

Determine the onset temperature of decomposition, the temperatures at specific mass loss percentages (e.g., 5%), and the temperature of the maximum rate of decomposition from the DTG peak.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on melting, crystallization, and other thermal transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample at a controlled rate, for example, 10°C/min, to a temperature above the expected melting point but below the onset of decomposition (e.g., 250°C).

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference.

-

Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks.

-

Determine the onset temperature, peak temperature, and the enthalpy of fusion (area under the peak) for any observed transitions.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

Predicted Decomposition Pathway

The following diagram illustrates a plausible logical relationship for the thermal decomposition of the molecule.

Caption: Predicted Thermal Decomposition Pathway.

References

Methodological & Application

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(1H-1,2,4-triazol-1-yl)benzoic acid, a versatile building block in modern organic synthesis. While direct literature on this specific isomer is limited, this document extrapolates from the rich chemistry of its isomers and related compounds to highlight its potential in medicinal chemistry, materials science, and catalysis.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with a 1,2,4-triazole ring. This unique structural arrangement imparts specific steric and electronic properties, making it an attractive scaffold for the development of novel pharmaceuticals, functional materials, and catalysts. The presence of the carboxylic acid group allows for further derivatization, while the triazole ring can participate in coordination chemistry and hydrogen bonding, crucial for biological activity and material architecture.

Synthetic Protocols

Experimental Protocol: Synthesis via Ullmann-type Coupling

This protocol describes the copper-catalyzed N-arylation of 1,2,4-triazole with 2-bromobenzoic acid.

Materials:

-

2-Bromobenzoic acid

-

1H-1,2,4-Triazole

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

(1R,2R)-N¹,N²-Dimethylcyclohexane-1,2-diamine (as ligand)

-

Dioxane (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), 1H-1,2,4-triazole (1.2 equiv.), cesium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dioxane to the mixture.

-

Add (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine (0.2 equiv.) as a ligand to facilitate the coupling.

-

Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

While quantitative data for the 2-isomer is scarce, its 4-substituted counterpart, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been extensively studied as a scaffold for anticancer agents.[1][2] These studies provide a strong rationale for investigating the therapeutic potential of the 2-isomer. The triazole moiety is a known pharmacophore in many antifungal and anticancer drugs, where it can coordinate with metal ions in enzyme active sites.[2]

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

A series of hybrids based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[2][3] The data from these studies can serve as a benchmark for future investigations into the 2-isomer.

| Compound ID | Modification | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| Doxorubicin | (Reference Drug) | 22.6 | 19.7 | [2] |

| Hybrid 2 | 5-thiomethyl derivative | 25.7 | 18.7 | [2] |

| Hybrid 5 | 5-thioethyl derivative | 26.3 | 20.5 | [2] |

| Hybrid 14 | Isothiocyanate derivative | 23.9 | 15.6 | [2] |

| Hybrid 15 | Nitrobenzylidene derivative | 24.8 | 17.4 | [2] |

dot

References

Applications of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives in Medicinal Chemistry: Focus on Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas including antifungal and anticancer treatments. The incorporation of a benzoic acid moiety to this scaffold presents a promising avenue for the development of novel therapeutic agents. This document details the application of derivatives of 2-(1H-1,2,4-triazol-1-yl)benzoic acid, with a primary focus on their anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways. The information presented is primarily based on studies of the isomeric 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which serve as a valuable model for the potential of this compound class.

Anticancer Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant in vitro cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[1][2] The mechanism of this anticancer activity has been linked to the induction of apoptosis.[1][2]

Quantitative Cytotoxicity Data

The antiproliferative activity of a series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference compound.

| Compound | Target Cell Line | IC50 (µM)[1][2] |

| Hybrid 2 | MCF-7 | 18.7 |

| HCT-116 | 20.5 | |

| Hybrid 5 | MCF-7 | 21.3 |

| HCT-116 | 23.9 | |

| Hybrid 14 | MCF-7 | 15.6 |

| HCT-116 | 19.8 | |

| Hybrid 15 | MCF-7 | 19.4 |

| HCT-116 | 22.1 | |

| Doxorubicin | MCF-7 | 19.7 |

| HCT-116 | 22.6 |

Notably, the most potent compounds exhibited IC50 values comparable to or better than doxorubicin and demonstrated lower cytotoxicity towards normal human retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.[1][2]

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Core

A general method for the synthesis of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold involves the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent. A representative protocol is as follows:

-

Reaction Setup: A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is prepared in an appropriate solvent.[2]

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system to yield the desired 1,2,4-triazole benzoic acid derivative.[2]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

References

Application Notes and Protocols for Metal-Organic Frameworks Based on 2-(1H-1,2,4-triazol-1-yl)benzoic acid as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing 2-(1H-1,2,4-triazol-1-yl)benzoic acid as a ligand, with a focus on their potential in drug delivery systems. While direct literature on MOFs from this specific ligand is limited, the following protocols and data are based on analogous triazole-carboxylate systems and established methodologies in the field of MOF-based drug delivery.

Data Presentation

The following tables summarize representative quantitative data for triazole-based MOFs. It is important to note that these values are illustrative and will vary depending on the specific metal ion, synthesis conditions, and activation procedures.

Table 1: Physicochemical Properties of Representative Triazole-Based MOFs

| MOF Material (Hypothetical) | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |

| Zn-TBA-MOF | Zn(II) | 950 - 1300 | 0.50 - 0.75 | 9 - 16 | ~370 |

| Cu-TBA-MOF | Cu(II) | 700 - 1100 | 0.35 - 0.55 | 8 - 13 | ~320 |

| Zr-TBA-MOF | Zr(IV) | 1100 - 1500 | 0.60 - 0.85 | 10 - 20 | ~450 |

(TBA refers to this compound)

Table 2: Drug Loading and Release Parameters for a Representative Anticancer Drug (e.g., Doxorubicin)

| MOF Material (Hypothetical) | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |

| Zn-TBA-MOF | ~15-20 | ~85-95 | ~20-30 | ~60-70 |

| Zr-TBA-MOF | ~20-25 | ~90-98 | ~15-25 | ~55-65 |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based this compound MOF (Zn-TBA-MOF)

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a zinc salt.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (TBA)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the TBA linker in 15 mL of DMF.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 120°C for 72 hours.

-

After 72 hours, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

-

Dry the product in a vacuum oven at 80°C for 12 hours to obtain the activated MOF.

Protocol 2: Characterization of the Synthesized MOF

A. Powder X-Ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

-

Procedure:

-

A small amount of the dried MOF powder is placed on a sample holder.

-

PXRD patterns are collected using a diffractometer with Cu-Kα radiation.

-

The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure purity.

-

B. Thermogravimetric Analysis (TGA)

-

Purpose: To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.

-

Procedure:

-

A few milligrams of the MOF sample are placed in a TGA crucible.

-

The sample is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).

-

The weight loss is recorded as a function of temperature.

-

C. Brunauer-Emmett-Teller (BET) Analysis

-

Purpose: To determine the specific surface area and pore size distribution of the MOF.

-

Procedure:

-

The MOF sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed guest molecules.

-

Nitrogen adsorption-desorption isotherms are measured at 77 K.

-

The BET equation is applied to the adsorption data to calculate the surface area.

-

Protocol 3: Drug Loading into the TBA-MOF

This protocol outlines a typical procedure for loading an anticancer drug, such as Doxorubicin (DOX), into the activated MOF.

Materials:

-

Activated TBA-MOF

-

Doxorubicin hydrochloride (DOX)

-

Methanol or Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of DOX in the chosen solvent (e.g., 1 mg/mL in PBS).

-

Disperse 50 mg of the activated MOF in 10 mL of the DOX solution.

-

Stir the suspension at room temperature for 24 hours in a sealed, light-protected container to allow for drug encapsulation.

-

After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

-

Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of DOX to determine the amount of unloaded drug.

-

Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100

-

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

-

Wash the drug-loaded MOF with fresh solvent (3 x 5 mL) to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the loaded drug from the MOF in a simulated physiological environment.

Materials:

-

Drug-loaded TBA-MOF

-

Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the tumor microenvironment)

-

Shaking incubator or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5) in a sealed container.

-

Place the container in a shaking incubator at 37 °C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.

-

Centrifuge the withdrawn aliquot to separate any MOF particles.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

-

Plot the cumulative percentage of drug release versus time.

Visualizations

Application Notes and Protocols for the Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Metal Complexes

For Researchers, Scientists, and Drug Development Professionals